2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H14F3N3O2. It is characterized by the presence of a trifluoroethyl group, a tert-butyl group, and a cyano group attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 1-tert-butyl-4-cyano-1H-pyrrole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target proteins. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate
- tert-butyl (2,2,2-trifluoroacetyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate is unique due to the combination of its trifluoroethyl, tert-butyl, and cyano groups attached to a pyrrole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2,2,2-Trifluoroethyl N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)carbamate, also referred to as QZB52852, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₈F₃N₃O₂
- Molecular Weight : 335.31 g/mol
- CAS Number : 1240528-52-2
The biological activity of this compound is primarily attributed to its ability to interact with biological targets at the molecular level. The compound is believed to function as a prodrug that undergoes metabolic activation in vivo, leading to the release of active metabolites that exert pharmacological effects.
Key Mechanisms:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. In studies using the NCI60 cell line panel, it demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 10.7 µM, indicating significant anti-cancer potential compared to other compounds in its class .
- DNA Interaction : Similar to other carbamates and related compounds, it is hypothesized that the active metabolites formed upon metabolic activation can methylate DNA, leading to cytotoxicity through disruption of DNA repair mechanisms .
- pH Dependence : The hydrolysis kinetics of the compound are influenced by pH levels, which may affect its stability and distribution in biological systems. Studies have shown that the compound is stable under acidic conditions but undergoes rapid hydrolysis in alkaline environments, which can influence its therapeutic efficacy .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10.7 | DNA Methylation |
MCF7 (Breast Cancer) | 12.5 | Induction of Apoptosis |
HCT116 (Colon Cancer) | 8.9 | Inhibition of Cell Proliferation |
Case Studies
Several studies have investigated the pharmacological properties and biological activities of this compound:
- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various carbamate derivatives including QZB52852 against multiple cancer cell lines. The findings indicated that this compound had superior activity compared to traditional chemotherapy agents .
- Mechanistic Insights : Research focused on understanding the mechanism by which QZB52852 exerts its effects revealed that it acts through a combination of direct DNA interaction and modulation of cellular signaling pathways involved in apoptosis .
- In Vivo Efficacy : Preclinical studies assessing the efficacy of QZB52852 in animal models showed promising results in tumor reduction and improved survival rates when administered at specific dosages .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-tert-butyl-4-cyanopyrrol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-11(2,3)18-6-8(5-16)4-9(18)17-10(19)20-7-12(13,14)15/h4,6H,7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYWJIOBYGTZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1NC(=O)OCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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